molecular formula C19H17FN2O2S B2495789 1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 899759-48-9

1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2495789
CAS No.: 899759-48-9
M. Wt: 356.42
InChI Key: MVFITZUNJJTGSV-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound that features a pyrazinone core substituted with ethoxyphenyl and fluorophenylmethylsulfanyl groups

Scientific Research Applications

1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The starting materials often include 4-ethoxyphenylamine and 4-fluorobenzyl chloride. The synthesis proceeds through the formation of intermediate compounds, which are then cyclized to form the pyrazinone core. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The pathways involved in its mechanism of action would depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethoxyphenyl)-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
  • 1-(4-ethoxyphenyl)-3-{[(4-bromophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Uniqueness

1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-2-24-17-9-7-16(8-10-17)22-12-11-21-18(19(22)23)25-13-14-3-5-15(20)6-4-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFITZUNJJTGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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